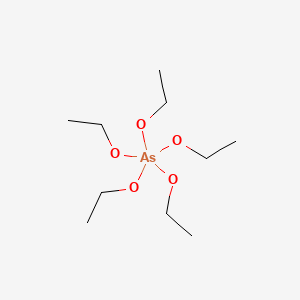
Pentaethoxyarsorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaethoxyarsorane is an organoarsenic compound with the chemical formula C10H25AsO5 . It consists of ten carbon atoms, twenty-five hydrogen atoms, one arsenic atom, and five oxygen atoms This compound is notable for its unique structure, which includes five ethoxy groups attached to an arsenic center
Métodos De Preparación
The synthesis of pentaethoxyarsorane typically involves the reaction of arsenic trioxide with ethanol in the presence of a catalyst. The reaction proceeds as follows:
[ \text{As}_2\text{O}_3 + 10 \text{C}_2\text{H}_5\text{OH} \rightarrow 2 \text{As}(OC}_2\text{H}_5)_5 + 3 \text{H}_2\text{O} ]
This reaction requires careful control of temperature and reaction time to ensure the complete conversion of arsenic trioxide to this compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
Pentaethoxyarsorane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic pentoxide and ethyl acetate. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield arsenic trioxide and ethanol. Reducing agents such as sodium borohydride are typically used.
Substitution: The ethoxy groups in this compound can be substituted with other alkoxy groups or halogens. This reaction is often facilitated by the presence of a strong acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pentaethoxyarsorane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing arsenic metabolism.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.
Industry: In materials science, this compound is used in the development of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of pentaethoxyarsorane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets and pathways involved in the action of this compound are still under investigation .
Comparación Con Compuestos Similares
Pentaethoxyarsorane can be compared with other organoarsenic compounds such as trimethylarsine and triphenylarsine. While all these compounds contain arsenic, they differ in their alkyl or aryl substituents, which influence their chemical reactivity and applications.
Similar Compounds
- Trimethylarsine
- Triphenylarsine
- Triethylarsine
Propiedades
Número CAS |
5954-41-6 |
|---|---|
Fórmula molecular |
C10H25AsO5 |
Peso molecular |
300.22 g/mol |
Nombre IUPAC |
pentaethoxy-λ5-arsane |
InChI |
InChI=1S/C10H25AsO5/c1-6-12-11(13-7-2,14-8-3,15-9-4)16-10-5/h6-10H2,1-5H3 |
Clave InChI |
SZTBDRDGFFXOCM-UHFFFAOYSA-N |
SMILES canónico |
CCO[As](OCC)(OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


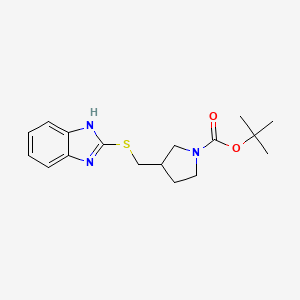
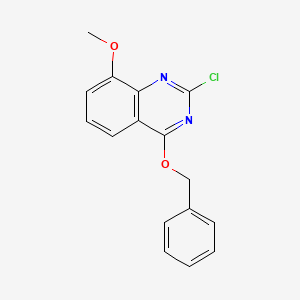

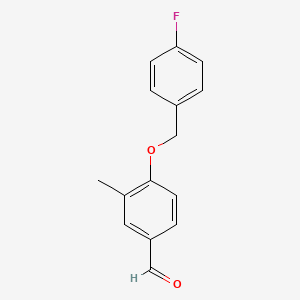

![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
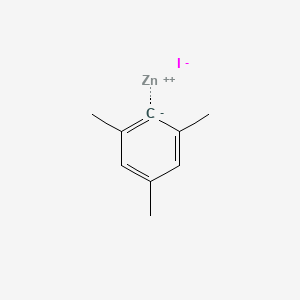
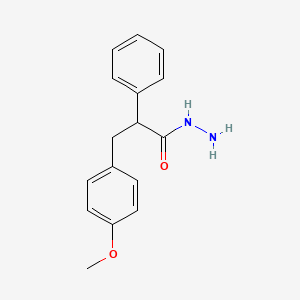
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
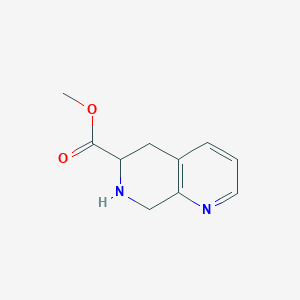
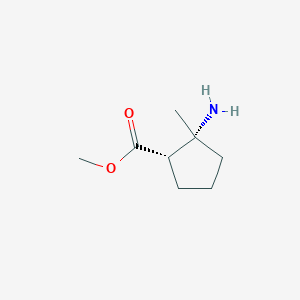

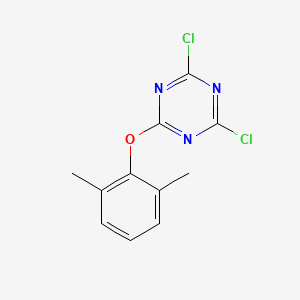
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
